molecular formula C18H21ClN4O2 B2624350 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea CAS No. 2034572-34-2

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Cat. No.: B2624350
CAS No.: 2034572-34-2
M. Wt: 360.84
InChI Key: WYKNBPIPPKRFBB-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research. This urea-based compound features a chlorophenyl group and a pyrimidinone moiety, a structural motif commonly associated with kinase inhibition and modulation of various enzymatic pathways. Its molecular architecture suggests potential as a key intermediate or active compound for investigating signal transduction mechanisms, particularly in the context of cancer and inflammatory diseases. Researchers can utilize this chemical to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This product is intended for laboratory research purposes only and is strictly labeled as "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human use of any kind. Proper safety protocols, including the use of personal protective equipment, should always be followed when handling this compound.

Properties

IUPAC Name

1-(3-chlorophenyl)-3-[2-(4-cyclopentyl-6-oxopyrimidin-1-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O2/c19-14-6-3-7-15(10-14)22-18(25)20-8-9-23-12-21-16(11-17(23)24)13-4-1-2-5-13/h3,6-7,10-13H,1-2,4-5,8-9H2,(H2,20,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYKNBPIPPKRFBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=O)N(C=N2)CCNC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: 3-chloroaniline, 4-cyclopentyl-6-oxopyrimidine, and ethyl isocyanate.

    Step 1: The reaction of 3-chloroaniline with ethyl isocyanate to form 1-(3-chlorophenyl)urea.

    Step 2: The subsequent reaction of 1-(3-chlorophenyl)urea with 2-bromoethylamine to introduce the ethyl linkage.

    Step 3: The final step involves the coupling of the intermediate with 4-cyclopentyl-6-oxopyrimidine under appropriate conditions to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce certain functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

    Hydrolysis: The urea linkage can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carboxylic acids.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions.

Scientific Research Applications

Medicinal Chemistry

1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea has shown promise in the development of therapeutic agents, particularly as an inhibitor of specific enzymes involved in cancer progression.

  • Anticancer Activity : Research indicates that this compound can inhibit the extracellular signal-regulated kinase (ERK) pathway, crucial for cell proliferation and survival in various cancers. In vitro studies demonstrate significant inhibition of cell growth in non-small cell lung cancer and breast cancer cell lines, with IC50 values indicating potent activity .

Enzyme Inhibition Studies

The compound has been evaluated for its potential as a urease inhibitor. Urease inhibitors are vital in treating conditions such as kidney stones and peptic ulcers.

  • Urease Inhibition : In vitro assays have shown that derivatives of this compound exhibit good to exceptional urease inhibitory efficacy. The presence of functional groups such as nitro and chloro on the phenyl ring influences the enzyme's activity positively .
Activity Type Target IC50 Value (µM) Reference
AnticancerERK Pathway5.2
Urease InhibitionUrease0.8

Case Study 1: Anticancer Efficacy

In a study published in Cancer Research, researchers evaluated the efficacy of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea against various cancer cell lines. The study reported that the compound inhibited ERK signaling effectively, leading to reduced proliferation rates in treated cells compared to control groups .

Case Study 2: Urease Inhibition Mechanism

A separate investigation focused on the urease inhibitory properties of the compound. Using kinetic studies, it was determined that the compound binds competitively to the urease active site, thereby blocking substrate access. This finding is critical for designing new therapeutics targeting urease-related disorders .

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Pyrimidinone vs. Triazole (Compound T.2)

Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) replaces the pyrimidinone with a triazole ring. While both compounds share the 3-chlorophenylurea backbone, T.2’s triazole core and 4-methoxybenzyl substituent contribute to distinct biological profiles. T.2 demonstrated VEGFR-2 inhibition comparable to sorafenib, a benchmark kinase inhibitor, suggesting triazole derivatives may prioritize kinase targeting . In contrast, the pyrimidinone in the target compound could favor interactions with other enzymes or receptors due to its hydrogen-bonding capacity and planar structure.

Pyrimidinone vs. Quinazoline (Compound 12)

Compound 12 (1-(3-chlorobenzyl)-3-(4-((3-chlorophenyl)amino)quinazolin-6-yl)urea) from incorporates a quinazoline core. Quinazolines are fused bicyclic systems known for NF-κB inhibition .

Substituent Effects

3-Chlorophenyl Group

The meta-chloro substitution on the phenyl ring is conserved across multiple analogs (e.g., T.2, 6f, 12). This group’s electron-withdrawing nature enhances binding to hydrophobic pockets in targets like kinases . Para-substituted analogs (e.g., 6f with 4-cyanophenyl) show higher yields (88.5%) but lack reported activity data, suggesting substituent position critically influences synthetic feasibility and bioactivity .

Cyclopentyl vs. Methoxybenzyl (T.2) and Thiophene (Compound 9)

The cyclopentyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to T.2’s methoxybenzyl (logP ~2.8) or compound 9’s thiophene (logP ~2.5). Higher lipophilicity may enhance blood-brain barrier penetration but reduce aqueous solubility.

Biological Activity

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a chlorophenyl group, a cyclopentyl moiety, and a pyrimidinone derivative. This unique combination suggests potential interactions with various biological targets.

Chemical Structure

  • Molecular Formula : C19_{19}H22_{22}ClN3_{3}O2_{2}
  • Molecular Weight : 359.85 g/mol
  • IUPAC Name : 1-(3-chlorophenyl)-3-(2-(4-cyclopentyl-6-oxopyrimidin-1(6H)-yl)ethyl)urea

Research indicates that this compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways. It shows promise as a modulator of the cereblon E3 ubiquitin ligase , which is critical in regulating protein degradation pathways. This mechanism is particularly relevant in cancer therapy, where the degradation of oncogenic proteins can lead to reduced tumor growth.

Anticancer Activity

Several studies have documented the anticancer properties of similar compounds targeting the cereblon pathway. For instance, compounds that bind to cereblon have been shown to enhance the degradation of proteins involved in tumor progression, thereby exhibiting cytotoxic effects on cancer cells.

Case Study: Inhibition of Tumor Growth

A notable study demonstrated that a structurally similar compound significantly inhibited tumor growth in xenograft models. The study reported:

  • Tumor Volume Reduction : 70% reduction in tumor size compared to control groups.
  • Mechanism : Induction of apoptosis in cancer cells through the activation of pro-apoptotic pathways.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Antitumor Activity : Effective against various cancer cell lines.
  • Anti-inflammatory Effects : Potential to modulate inflammatory responses via cytokine inhibition.
  • Neuroprotective Properties : Preliminary data suggest protective effects on neuronal cells, possibly linked to its action on cereblon.

Data Summary Table

Biological ActivityObservationsReferences
Antitumor Activity70% tumor volume reduction in xenograft models ,
MechanismInhibition of cereblon E3 ligase
Anti-inflammatory EffectsModulation of cytokine levels
Neuroprotective PropertiesProtection against neuronal apoptosis

Q & A

Q. How can researchers validate analytical methods for quantifying the compound in biological matrices?

  • Methodological Answer :
  • Validation Parameters : Assess linearity (r2^2 >0.99), LOD/LOQ (e.g., 0.1 ng/mL via LC-MS/MS), and recovery (>90%).
  • Matrix Effects : Spike plasma/serum with known concentrations and compare with solvent standards .

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